
Mono(2-ethylhexyl) phthalate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono(2-ethylhexyl) phthalate(1-) is conjugate base of mono(2-ethylhexyl) phthalate arising from deprotonation of the free carboxy group; major species at pH 7.3. It is a conjugate base of a mono(2-ethylhexyl) phthalate.
Wissenschaftliche Forschungsanwendungen
Kinetics and Metabolism
- MEHP's kinetics were studied in pigs, revealing that it consistently reaches systemic circulation when DEHP is administered orally. The elimination phase begins approximately 16 hours after DEHP administration, with a half-life of about 6.3 hours in the bloodstream (Ljungvall et al., 2004).
Environmental and Health Impact
- MEHP has been identified as an endocrine-disrupting chemical. Its presence in human hair indicates long-term exposure and is a concern due to potential toxic effects at high doses (Chang et al., 2013).
- Exposure to MEHP and other phthalate metabolites was assessed in adults, revealing substantial day-to-day variation in urinary levels, indicating significant individual variability in exposure (Fromme et al., 2007).
Biological Effects
- MEHP induces oxidative stress and inhibits the growth of mouse ovarian antral follicles, suggesting reproductive toxicity. The study highlights the disruption of antioxidant enzyme activities by MEHP (Wang et al., 2012).
- In human cell studies, MEHP exposure was linked to colorectal cancer progression through the activation of specific signaling pathways, indicating potential carcinogenic properties (Luo et al., 2018).
- MEHP's impact on neonatal health was studied, showing higher urinary MEHP levels in infants subjected to intensive use of DEHP-containing medical devices (Green et al., 2005).
Analytical Methods
- A variety of analytical techniques have been developed to measure MEHP and other phthalate metabolites in biological samples, such as urine and hair, aiding in the assessment of human exposure to these chemicals (Feng et al., 2013).
Eigenschaften
Molekularformel |
C16H21O4- |
|---|---|
Molekulargewicht |
277.33 g/mol |
IUPAC-Name |
2-(2-ethylhexoxycarbonyl)benzoate |
InChI |
InChI=1S/C16H22O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18)/p-1 |
InChI-Schlüssel |
DJDSLBVSSOQSLW-UHFFFAOYSA-M |
SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Kanonische SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



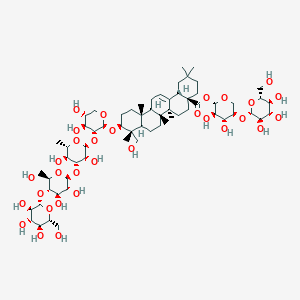

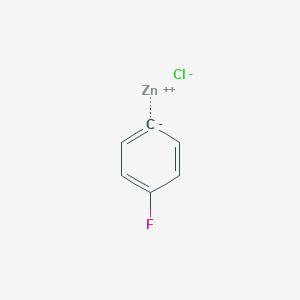
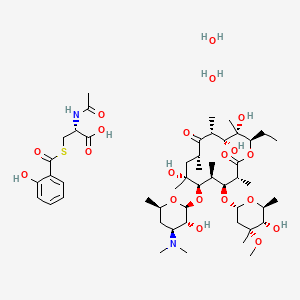
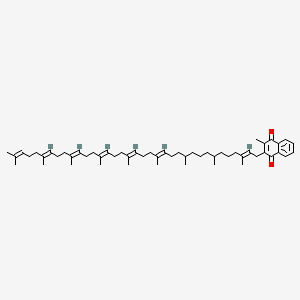
![1-[(2-Oxo-1,3-dihydroindol-5-yl)sulfonyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1259598.png)
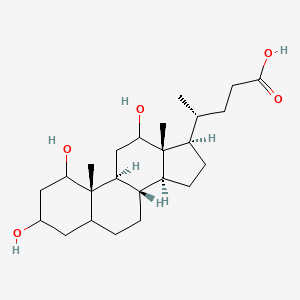
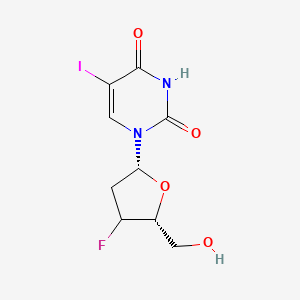
![methyl (1R,9R,10R,12R,19S)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1259601.png)
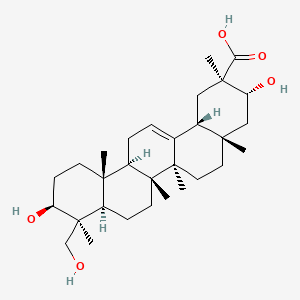
![(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1259607.png)


